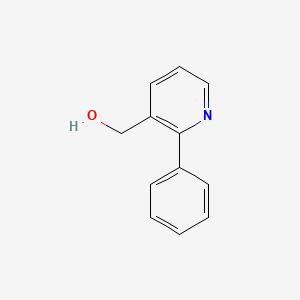

(2-Phenylpyridin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-phenylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-11-7-4-8-13-12(11)10-5-2-1-3-6-10/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACTVTCAWGIOMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylpyridin 3 Yl Methanol and Its Derivatives

Precursor Chemistry and Starting Materials

The synthesis of (2-Phenylpyridin-3-yl)methanol relies on the availability of suitable precursors, primarily derived from 2-phenylpyridine (B120327) and related analogs, or through the conversion of pyridyl ketone precursors.

Synthesis from 2-Phenylpyridine Derivatives and Related Pyridine (B92270) Analogs

The synthesis of this compound and its derivatives often begins with functionalized 2-phenylpyridine scaffolds. One common approach involves the Suzuki-Miyaura cross-coupling reaction. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) can be coupled with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst to form a 2-phenylpyridine derivative. mdpi.com This intermediate can then undergo further transformations to introduce the required methanol (B129727) group.

Another strategy involves the direct functionalization of pyridylmethyl silyl (B83357) ethers. An efficient palladium-catalyzed direct arylation of pyridylmethyl silyl ethers with aryl bromides has been developed. acs.org This method utilizes a Pd(OAc)2/NIXANTPHOS-based catalyst and provides aryl(pyridyl)methyl alcohol derivatives in good to excellent yields. acs.org The reaction is compatible with various silyl ether protecting groups and can be performed as a one-pot process. acs.org

The synthesis of various pyridine analogs often starts from commercially available precursors, though the limited availability of certain functionalized enamines and alkynones may necessitate their preparation. core.ac.uk Polysubstituted pyridines can be synthesized through a one-pot, three-component heteroannulation reaction of a 1,3-dicarbonyl compound, ammonia, and an alkynone, which proceeds with total regiochemical control. core.ac.uk

A method for synthesizing 4-pyridinemethanol (B147518) derivatives involves a one-step reaction of 4-cyanopyridine (B195900) with a ketone or aldehyde in an ether solvent under the influence of sodium or lithium alkali metal. google.com This process is advantageous due to its mild reaction conditions and high yield. google.com

Conversion of Pyridyl Ketone Precursors (e.g., (2-Phenylpyridin-3-yl)(phenyl)methanone)

A primary route to this compound involves the reduction of the corresponding pyridyl ketone, (2-Phenylpyridin-3-yl)(phenyl)methanone. This ketone precursor can be synthesized through various methods. One such method is the oxidation of the corresponding methylene (B1212753) group. For example, 2-(p-chlorobenzyl)pyridine can be oxidized to (4-chlorophenyl)(pyridin-2-yl)methanone using an oxidizing agent like potassium permanganate (B83412). google.com

The synthesis of pyridin-2-yl-methanones can also be achieved from pyridin-2-yl-methanes via a direct Csp3-H oxidation approach using water as the single oxygen source under mild conditions, catalyzed by copper.

Functional Group Interconversions and Reduction Strategies

Once the pyridyl ketone precursor is obtained, the key step is the reduction of the carbonyl group to a hydroxyl group. This can be achieved through catalytic hydrogenation or by using hydride reducing agents.

Catalytic Hydrogenation Approaches for Chiral Alcohol Synthesis

Asymmetric catalytic hydrogenation of prochiral pyridyl ketones is a highly effective method for producing enantiomerically enriched pyridyl alcohols. google.com This approach is attractive due to its atom economy and practical applicability. google.com Various metal catalysts, including iridium, rhodium, and ruthenium, have been successfully employed for this transformation.

An iridium-f-phamidol catalyst has been shown to be highly efficient for the enantioselective hydrogenation of 2-pyridyl ketones, yielding chiral pyridyl-substituted secondary alcohols with excellent enantioselectivity (up to >99% ee) and high catalytic efficiency. rsc.orgrsc.org Rhodium catalysts, such as [Rh(COD)Binapine]BF4, have also been used for the asymmetric hydrogenation of 2-pyridine ketones, providing excellent enantioselectivities under mild conditions. acs.org Furthermore, a Ru-XylSunPhos-Daipen bifunctional catalytic system has been utilized for the hydrogenation of various substituted aryl-pyridyl ketones with enantiomeric excesses up to 99.5%. acs.org

Table 1: Catalytic Hydrogenation of Pyridyl Ketones for Chiral Alcohol Synthesis

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ir-f-phamidol | 2-Pyridyl ketones | Chiral pyridyl-substituted secondary alcohols | Up to >99% | rsc.orgrsc.org |

| [Rh(COD)Binapine]BF4 | 2-Pyridine ketones | Enantiomerically pure chiral 2-pyridine-aryl/alkyl alcohols | Up to >99% | acs.org |

| Ru-XylSunPhos-Daipen | Aryl-pyridyl ketones | Enantiomerically enriched aryl-pyridyl methanols | Up to 99.5% | acs.org |

| Ir/f-diaphos | Aryl 2-pyridyl ketones | Chiral aryl 2-pyridyl methanols | N/A | rsc.org |

| Rh/binapine | 2-Pyridyl ketones | Chiral 2-pyridyl methanols | 80% to >99% | rsc.org |

Hydride Reduction Methods

Hydride reagents are commonly used for the reduction of pyridyl ketones to their corresponding alcohols. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most frequently employed reducing agents for this purpose. acsgcipr.org The reduction of a ketone involves the transfer of a hydride to the electrophilic carbonyl carbon, forming an anionic 'ate complex, which is then quenched with water or acid to yield the alcohol. acsgcipr.org

For instance, (4-chlorophenyl)(pyridin-2-yl)methanone can be reduced to (4-chlorophenyl)(pyridin-2-yl)methanol (B192788) using sodium borohydride or potassium borohydride in methanol or ethanol. Due to steric effects from the pyridine ring, an excess of the reducing agent is often required. While effective, these methods can generate stoichiometric amounts of metal waste and may require tedious work-up procedures. acs.org

A chemoselective reduction of 2-pyridyl ketones has been developed using cobalt stearate (B1226849) as a catalyst and N,N-dimethylformamide (DMF) as a hydride source. acs.orgacs.orgresearchgate.net In this method, the ketone substrate is activated by chelation with cobalt, leading to high chemoselectivity. acs.orgresearchgate.net

Table 2: Hydride Reduction of Pyridyl Ketones

| Reducing Agent/System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | (4-chlorophenyl)(pyridin-2-yl)methanone | (4-chlorophenyl)(pyridin-2-yl)methanol | Good atom economy, ease of handling. | acsgcipr.org |

| Lithium Aluminum Hydride (LiAlH₄) | Pyridyl ketones | Pyridyl methanols | Powerful reducing agent. | acsgcipr.org |

| Cobalt stearate/DMF | 2-Pyridyl ketones | 2-Pyridyl methanols | Highly chemoselective. | acs.orgacs.orgresearchgate.net |

| Decaborane/pyrrolidine/CeCl₃ | Ketones | Alcohols | Mild and efficient. | organic-chemistry.org |

Advanced Synthetic Techniques

Recent advancements in synthetic chemistry have provided novel methods for the preparation of this compound and its analogs. One-pot multicomponent reactions have emerged as a green and efficient strategy for synthesizing highly substituted pyridines. researchgate.netneuroquantology.com

Biocatalytic methods also offer a promising alternative for the asymmetric reduction of pyridyl ketones. For example, recombinant E. coli expressing reductases from Kluyveromyces polysporus have been used for the enantioselective reduction of prochiral ketones to (S)-(4-chlorophenyl)(pyridin-2-yl)methanol with greater than 99% enantiomeric excess. researchgate.net Similarly, Leuconostoc pseudomesenteroides N13 has been employed as a biocatalyst for the asymmetric reduction of phenyl(pyridin-2-yl)methanone. researcher.life

Another innovative approach is the palladium-catalyzed benzylic arylation of pyridylmethyl silyl ethers, which allows for the one-pot synthesis of aryl(pyridyl)methanols. acs.org This method is notable for its compatibility with various functional groups and its high efficiency. acs.org

Stereoselective Synthesis of Chiral Methanol Derivatives

The asymmetric synthesis of chiral diaryl- and aryl(heteroaryl)methanols, including derivatives of this compound, is crucial for accessing enantiomerically pure compounds. Key strategies include the asymmetric reduction of the corresponding prochiral ketones and the asymmetric addition of aryl nucleophiles to aromatic aldehydes. researchgate.net

Several methods have been developed to introduce chirality into the pyridine side chain:

Enantioselective reduction of pyridine carbonyl compounds: This is a common approach for producing chiral alcohols. researchgate.net

Addition of lithiated pyridine derivatives to chiral ketones: This method allows for the creation of specific stereoisomers. researchgate.net

Resolution of racemates: This technique separates enantiomers from a racemic mixture. researchgate.net

A notable advancement involves the use of strategically engineered substrates with a "traceless" directing group, such as a bromo group, to control stereoselectivity in enzymatic reductions. researchgate.net This, combined with protein engineering, can enhance stereoselectivity or even switch the stereo-preference of the enzymatic process. researchgate.net Furthermore, chiral auxiliaries, which are optically active compounds, can be used to induce chirality in racemic compounds, leading to diastereomers that can be separated. uni-marburg.de

Asymmetric catalytic hydrogenation is a particularly attractive method due to its atom economy and practicality. google.comgoogle.com For instance, (R)-phenyl(pyridin-2-yl)methanol derivatives have been synthesized via asymmetric catalytic hydrogenation of the corresponding ketone using an Iridium catalyst with a chiral ligand, achieving high yields and enantiomeric excess. google.com Similarly, ruthenium-catalyzed asymmetric hydrogenation has been employed to produce (S)-phenyl(pyridin-2-yl)methanol with over 99% enantiomeric excess (ee). smolecule.com

| Catalyst/Method | Starting Material | Product | Yield (%) | ee (%) |

| [Ir(COD)Cl]₂ / Chiral Ligand I-1 / H₂ | Phenyl(pyridin-2-yl)methanone | (R)-phenyl(pyridin-2-yl)methanol | 91-96 | 87-94 |

| Ruthenium-catalyzed asymmetric hydrogenation | 2-Benzoylpyridine | (S)-phenyl(pyridin-2-yl)methanol | >70 | >99 |

Biocatalytic Transformations for Chiral Alcohol Production

Biocatalysis has emerged as a green and efficient alternative for the synthesis of chiral alcohols. dntb.gov.uaresearchgate.nettandfonline.com Asymmetric bioreduction of prochiral ketones using whole-cell biocatalysts is a widely used method to produce enantiopure chiral carbinols. tandfonline.com

Several microorganisms have been identified for their ability to reduce heteroaryl ketones with high enantioselectivity. For example:

Lactobacillus paracasei BD101: This biocatalyst has been successfully used for the gram-scale production of (S)-phenyl(pyridin-2-yl)methanol from phenyl(pyridin-2-yl)methanone, achieving a 93% yield and >99% ee. researchgate.netresearchgate.net

Leuconostoc pseudomesenteroides N13: Optimization of reaction conditions (pH, temperature, incubation time, and agitation speed) for the asymmetric reduction of phenyl(pyridin-2-yl)methanone using this biocatalyst resulted in a 99% conversion rate and 98.4% ee for (S)-phenyl(pyridin-2-yl)methanol. dntb.gov.ua

Newly isolated fungal strains: Three fungal strains have been shown to produce a variety of heteroaryl alcohols, including (S)-phenyl(pyridin-2-yl)methanol, in high enantiomeric excess (>99% ee) and good yields (80–92%). researchgate.netosdd.net

These biocatalytic methods offer an environmentally friendly and cost-effective route to valuable chiral intermediates. dntb.gov.uatandfonline.com

| Biocatalyst | Substrate | Product | Yield (%) | ee (%) | Conversion (%) |

| Lactobacillus paracasei BD101 | Phenyl(pyridin-2-yl)methanone | (S)-phenyl(pyridin-2-yl)methanol | 93 | >99 | - |

| Leuconostoc pseudomesenteroides N13 | Phenyl(pyridin-2-yl)methanone | (S)-phenyl(pyridin-2-yl)methanol | 98 | 98.4 | 99 |

| Newly isolated fungal strains | Phenyl(pyridin-2-yl)methanone | (S)-phenyl(pyridin-2-yl)methanol | 88 | >99 | - |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), or one-pot reactions, provide an efficient strategy for synthesizing complex molecules like functionalized pyridines from three or more reactants in a single step. preprints.orgbeilstein-journals.org This approach minimizes waste and often leads to higher yields compared to traditional multi-step syntheses. preprints.org

A practical two-step process for preparing highly functionalized 4-hydroxypyridine (B47283) derivatives utilizes an MCR of alkoxyallenes, nitriles, and carboxylic acids. beilstein-journals.org This reaction forms β-methoxy-β-ketoenamides, which then undergo cyclocondensation to yield the pyridine core. beilstein-journals.org This method has a broad substrate scope and produces enantiopure pyridines in moderate to good yields. beilstein-journals.org

Another example is the Hantzsch reaction, a well-known MCR for synthesizing 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. mdpi.com A study reported the use of acetaldehyde (B116499) diethyl acetal (B89532) as an acetaldehyde source in a Hantzsch reaction to produce 4-methyl-substituted 5-nitro-1,4-dihydropyridines, which were then oxidized to 2,4-dimethyl-5-nitropyridines. mdpi.com

Controlled Oxidation Pathways and Related Interconversions

C(sp³)-H Oxidation to Ketones and Reverse Transformations

The direct oxidation of C(sp³)–H bonds to form carbonyl groups is a powerful transformation in organic synthesis. researchgate.netacs.org Transition metal-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones is an area of significant interest. nih.govmdpi.com Copper-catalyzed reactions have been developed for this purpose, offering a more sustainable alternative to methods requiring harsh oxidants. researchgate.net

A notable development is the copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes via direct C(sp³)–H oxidation. nih.govmdpi.com This method works for a variety of substrates, including those with substituted benzene, thiophene, thiazole, and pyridine rings, providing moderate to good yields. nih.govmdpi.com For instance, the oxidation of 2-(pyridin-3-ylmethyl)pyridine (B176312) using this protocol yielded the corresponding ketone in 60% yield. nih.govmdpi.com

The reverse transformation, the reduction of ketones to alcohols, is a fundamental reaction. Early methods involved stoichiometric reducing agents like sodium borohydride, which lacked enantiocontrol. smolecule.com Modern approaches utilize asymmetric catalytic hydrogenation with chiral catalysts, such as iridium or ruthenium complexes, to achieve high enantioselectivity and yield. smolecule.com

Water-Involved Oxidation Processes

Recent research has focused on using water as a green and abundant reagent in oxidation reactions. An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes utilizes water as the sole oxygen source. nih.govmdpi.com This direct C(sp³)–H oxidation occurs under mild conditions and provides a novel approach for this transformation. nih.govmdpi.com

Mechanistic studies suggest that water participates directly in the oxidation process. nih.govmdpi.com A proposed mechanism involves the activation of the starting material by a proton, followed by reaction with the copper catalyst. A subsequent reaction with water leads to an intermediate that, after dehydrogenation, yields the final ketone product. nih.govmdpi.com This water-involved oxidation has been successfully applied to a range of substrates, including the synthesis of phenyl(pyridin-2-yl)methanone. nih.govmdpi.com

Reaction Mechanisms and Chemical Reactivity of 2 Phenylpyridin 3 Yl Methanol

Mechanistic Studies of Hydroxyl Group Transformations

The primary alcohol functional group in (2-Phenylpyridin-3-yl)methanol is a key site for a variety of chemical transformations, most notably nucleophilic substitutions and esterifications.

Nucleophilic Substitution Pathways

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A common and efficient method for this transformation is the reaction with thionyl chloride (SOCl₂), which converts the alcohol into the corresponding chloride, 3-(chloromethyl)-2-phenylpyridine.

The mechanism of this reaction typically proceeds through the formation of a chlorosulfite ester intermediate. The alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by the elimination of sulfur dioxide and a chloride ion, which then attacks the carbon atom in an Sₙ2 or Sₙi (internal nucleophilic substitution) manner, resulting in the final chlorinated product. The reaction is often performed at room temperature or with gentle heating. For instance, the synthesis of similar compounds like 3-(chloromethyl)-5-phenylpyridine (B65119) is achieved by reacting the corresponding pyridylmethanol with thionyl chloride at room temperature for one hour. A general procedure for converting pyridinemethanol to its hydrochloride salt involves reaction with thionyl chloride in a 1:1.1 to 1:1.3 molar ratio. google.com

This transformation is a crucial step in the synthesis of more complex molecules, as the resulting chloromethyl group is a versatile handle for introducing other functionalities. For example, it serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. unibas.it

Table 1: Nucleophilic Substitution of this compound To view the full table, scroll to the right

| Reactant | Reagent | Conditions | Product | Reference |

|---|

Esterification and Transesterification Mechanisms

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form the corresponding esters. These reactions are typically catalyzed by acids or bases.

In a typical acid-catalyzed esterification (Fischer esterification), a protic acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol's oxygen atom then acts as a nucleophile, attacking the carbonyl carbon. After proton transfer and elimination of a water molecule, the ester is formed. Alternatively, using thionyl chloride and an alcohol like methanol (B129727) can convert a carboxylic acid into its methyl ester. commonorganicchemistry.com While direct examples for this compound are not prevalent in the provided results, the reactivity is analogous to other primary alcohols. smolecule.com The hydroxyl group can react with carboxylic acids or acid chlorides to form esters, which are valuable intermediates in organic synthesis. smolecule.com

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is also a potential reaction pathway, although less commonly documented for this specific substrate in the literature reviewed.

Pyridine (B92270) Nitrogen Reactivity and Coordination Interactions

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows it to act as a ligand in coordination chemistry, forming stable complexes with a variety of transition metals. mdpi.com

The 2-phenylpyridine (B120327) (ppy) ligand is well-known for its ability to undergo cyclometalation, where the metal coordinates to the pyridine nitrogen and also forms a covalent bond with an ortho-carbon of the phenyl ring, creating a stable five-membered chelate ring. acs.orgznaturforsch.com This bidentate C^N coordination mode is a prominent feature in the chemistry of iridium(III) and ruthenium(II) complexes, which are extensively studied for their applications in photoredox catalysis and as phosphorescent emitters in organic light-emitting diodes (OLEDs). acs.orgmdpi.comnih.gov

For example, the reaction of 2-phenylpyridine with Ru₃(CO)₁₂ can yield mononuclear or dinuclear ruthenium(II) complexes, depending on the reaction conditions. znaturforsch.comresearchgate.net In these complexes, the pyridine nitrogen acts as a strong coordinating agent, influencing the electronic properties and reactivity of the metal center. znaturforsch.com The formation of these organometallic compounds highlights the significance of the pyridine nitrogen's ability to engage in coordination interactions.

Reactivity of the Phenyl Substituent and Pyridine Ring System

The aromatic character of both the phenyl and pyridine rings allows for substitution reactions, although their reactivity differs significantly. The pyridine ring is an electron-deficient system, making it generally resistant to electrophilic aromatic substitution compared to benzene. orgsyn.org Any electrophilic attack is most likely to occur at the 3- and 5-positions. Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution.

The phenyl group, being less deactivated by the pyridine ring, can undergo electrophilic aromatic substitution. The directing effect of the pyridine substituent influences the position of the incoming electrophile. When the 2-phenylpyridine ligand is coordinated to a metal center, the reactivity of the phenyl ring towards electrophilic substitution can be enhanced. For instance, the coordinated 2-(2'-pyridyl)phenyl ligand bound to ruthenium(II) or osmium(II) is activated toward electrophilic substitution at the phenyl ring, with nitration occurring at the positions ortho and para to the metal-carbon bond. acs.org Palladium-catalyzed C-H functionalization is also a powerful tool for the ortho-arylation of 2-phenylpyridines. thieme-connect.com

Redox Chemistry and Oxidation/Reduction Pathways

The redox chemistry of this compound primarily involves the oxidation of the primary alcohol group and potential reduction of the aromatic systems.

The primary alcohol can be oxidized to form 2-phenylpyridine-3-carbaldehyde and subsequently to 2-phenylpyridine-3-carboxylic acid, depending on the oxidizing agent and reaction conditions. smolecule.com Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. Stronger oxidizing agents like potassium permanganate (B83412) would likely lead to the carboxylic acid. google.com

The reverse reaction, the reduction of the corresponding aldehyde or ketone, is a common synthetic route to this class of alcohols. For example, (6-phenylpyridin-3-yl)methanol (B1322798) can be synthesized in quantitative yield by the reduction of 6-phenylnicotinaldehyde (B1362089) using sodium borohydride (B1222165). nih.gov Similarly, phenyl(pyridin-2-yl)methanone is reduced to phenyl(pyridin-2-yl)methanol (B192787) using reducing agents like sodium borohydride or through catalytic asymmetric hydrogenation. smolecule.comgoogle.com The (2-pyridyl)phenyl methanol scaffold itself has been shown to act as a hydrogen donor, reducing nitro aromatic compounds in a metal-free system. researchgate.net

Table 2: Redox Reactions Involving the this compound System To view the full table, scroll to the right

| Reaction Type | Substrate | Reagent/Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | This compound | Mild Oxidizing Agent (e.g., PCC) | 2-Phenylpyridine-3-carbaldehyde | smolecule.com |

| Reduction | 6-Phenylnicotinaldehyde | Sodium Borohydride (NaBH₄) | (6-Phenylpyridin-3-yl)methanol | nih.gov |

| Reduction | Phenyl(pyridin-2-yl)methanone | Sodium Borohydride (NaBH₄) | Phenyl(pyridin-2-yl)methanol | smolecule.com |

Derivatization and Functionalization Strategies for 2 Phenylpyridin 3 Yl Methanol

Modification of the Methanol (B129727) Functionality

The primary alcohol of the methanol group at the 3-position of the pyridine (B92270) ring is a prime site for a variety of chemical transformations. These modifications can alter the polarity, solubility, and biological activity of the parent molecule.

The conversion of the hydroxyl group into ethers and esters is a fundamental strategy to introduce a wide range of functionalities.

Etherification: The Williamson ether synthesis is a classic and highly effective method for preparing ethers from alcohols. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction (SN2) with an alkyl halide. libretexts.org For (2-Phenylpyridin-3-yl)methanol, this would typically involve treatment with a strong base like sodium hydride (NaH) to form the corresponding sodium alkoxide, which is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl chloride) to yield the desired ether. masterorganicchemistry.comlibretexts.org This method is particularly efficient for primary halides, as secondary and tertiary halides may lead to competing elimination reactions. wikipedia.org

Esterification: Esters are commonly synthesized by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a viable route. However, for a molecule like this compound, which contains a basic pyridine nitrogen, milder conditions are often preferred to avoid unwanted side reactions. A more suitable approach would be the use of an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl or carboxylic acid byproduct. This method allows for the introduction of a wide variety of acyl groups, thereby enabling fine-tuning of the molecule's properties.

Table 1: Representative Ether and Ester Formation Reactions

| Reaction Type | Reagents | Product |

|---|

Beyond ether and ester formation, the methanol functionality can be converted into other important functional groups.

Halogenation: The hydroxyl group can be replaced by a halogen, such as chlorine or bromine, to create a more reactive intermediate. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for these transformations. The resulting 3-(halomethyl)-2-phenylpyridine is a valuable precursor for further nucleophilic substitution reactions, allowing for the introduction of amines, azides, cyanides, and other nucleophiles. Studies on substituted benzyl alcohols and pyridine methanols have shown that treatment with reagents like tosyl chloride in the presence of pyridine can sometimes lead to direct chlorination instead of the expected tosylation. researchgate.net

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would selectively convert the alcohol to 2-phenylpyridine-3-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, would lead to the formation of 2-phenylpyridine-3-carboxylic acid. chemimpex.com This carboxylic acid is itself a versatile intermediate for the synthesis of amides, esters, and other derivatives. chemimpex.comnih.gov

Table 2: Conversion of the Methanol Group to Other Functionalities

| Transformation | Reagents | Product |

|---|---|---|

| Halogenation | SOCl₂ or PBr₃ | 3-(Halomethyl)-2-phenylpyridine |

| Oxidation (Aldehyde) | PCC or Dess-Martin Periodinane | 2-Phenylpyridine-3-carbaldehyde |

| Oxidation (Carboxylic Acid) | KMnO₄ or H₂CrO₄ | 2-Phenylpyridine-3-carboxylic acid |

Functionalization on the Pyridine Core

The pyridine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution. rsc.org Direct C-H functionalization of pyridines is challenging but can be achieved through various strategies. rsc.orgresearchgate.net

Due to the directing effect of the nitrogen atom, electrophilic attack, if it occurs, is most likely at the C5 position. However, these reactions often require harsh conditions and result in low yields. A more effective approach for functionalizing the pyridine ring is through metalation. The use of strong bases like n-butylsodium has been shown to enable deprotonation at the C4 position of the pyridine ring, allowing for subsequent alkylation or cross-coupling reactions. nih.gov For 2-substituted pyridines, functionalization at the C3 position has been observed with certain bases. nih.gov The presence of the phenyl group at C2 and the methanol group at C3 will influence the regioselectivity of such reactions.

Another strategy involves the introduction of a halogen atom onto the pyridine ring, which can then participate in cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgorganic-chemistry.org This would allow for the introduction of new aryl or alkyl groups at specific positions on the pyridine core, provided a suitably halogenated precursor of this compound is available.

Derivatization of the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The pyridine ring acts as a deactivating group, and its nitrogen atom can direct incoming electrophiles to the ortho- and para-positions of the phenyl ring through a process known as cyclometalation. wikipedia.org

Ruthenium-catalyzed ortho-arylation of 2-phenylpyridine (B120327) has been demonstrated, showcasing a method for direct C-H bond activation and functionalization at the position ortho to the carbon-pyridine bond. researchgate.net This strategy allows for the synthesis of more complex biaryl structures. Similarly, iridium- and rhodium-catalyzed C-H activation can lead to the formation of organometallic complexes where the metal is coordinated to both the pyridine nitrogen and the ortho-carbon of the phenyl ring. acs.org These cyclometalated complexes are important intermediates and have applications in catalysis and materials science. wikipedia.orgresearchgate.net

Standard electrophilic substitution reactions, such as nitration or halogenation, on the phenyl ring are also possible. The regioselectivity of these reactions will be influenced by the directing effects of the pyridine substituent.

Synthesis of Complex Molecular Architectures Incorporating the this compound Motif

The this compound scaffold is a valuable building block for the synthesis of more complex molecular architectures with applications in medicinal chemistry and materials science. wikipedia.orgmdpi.comnih.gov

The 2-phenylpyridine core is a key component in many phosphorescent emitters used in organic light-emitting diodes (OLEDs). wikipedia.org The synthesis of heteroleptic cyclometalated iridium(III) complexes often involves derivatives of 2-phenylpyridine. mdpi.com By modifying the substituents on both the phenyl and pyridine rings, the emission properties of these complexes can be finely tuned. The methanol group in this compound could serve as a handle for attaching the 2-phenylpyridine motif to other molecules or polymers.

In the field of medicinal chemistry, pyridine derivatives are found in a vast number of bioactive compounds. mdpi.com The synthesis of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties has been reported to yield compounds with significant insecticidal activity. mdpi.com The synthesis of these complex molecules often involves multi-step reaction sequences, including Suzuki-Miyaura cross-coupling and amidation reactions. mdpi.com The this compound unit can be incorporated into such structures to explore new structure-activity relationships. For instance, the synthesis of quinazolin-2,4-diones with a pyridyl substituent has been achieved through the annulation of anthranilic esters. nih.gov

Spectroscopic Characterization Techniques in Research on 2 Phenylpyridin 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the precise structure of (2-Phenylpyridin-3-yl)methanol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular framework can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in this compound.

In ¹H NMR analysis of a related compound, (1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)this compound, specific proton signals are observed. For instance, a doublet of doublets at δ 8.59 ppm is characteristic of a proton on the pyridine (B92270) ring. scielo.br Another study on a similar structure, 1-(2-Phenylpyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-ol, shows a doublet of doublets at δ 8.69 ppm for a pyridine proton. scielo.br The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons, while the splitting patterns (e.g., singlet, doublet, multiplet) reveal the number of neighboring protons.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. In the analysis of diphenylmethanol, a structurally related compound, characteristic carbon signals appear at δ 143.8, 128.5, 127.6, and 126.5 ppm. rsc.org For cyclopropyl(6-phenylpyridin-3-yl)methanol, the ¹³C NMR spectrum shows a richer set of signals, including those for the cyclopropyl (B3062369) group at δ 2.8, 3.6, and 19.0 ppm, and for the aromatic rings in the range of δ 120.3-156.5 ppm. amazonaws.com

A representative compilation of ¹H and ¹³C NMR data for derivatives of this compound is presented below:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| (1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)this compound | 8.59 (dd) | Not specified | scielo.br |

| 1-(2-Phenylpyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-ol | 8.69 (dd), 8.21 (dd), 7.67-7.62 (m), 7.52-7.45 (m), 7.39 (dd), 5.54 (d), 0.20 (s) | Not specified | scielo.br |

| Diphenylmethanol | 7.43 – 7.35 (m), 7.32 – 7.28 (m), 5.88 (d), 2.24 (d) | 143.8, 128.5, 127.6, 126.5, 76.3 | rsc.org |

| Cyclopropyl(6-phenylpyridin-3-yl)methanol | 0.35–0.44 (m), 0.49 (dq), 0.55–0.68 (m), 1.21 (qt), 3.00 (br, s), 4.05 (d), 7.38–7.44 (m), 7.44–7.50 (m), 7.66–7.70 (m), 7.80–7.85 (m), 7.94–8.00 (m), 8.64–8.69 (m) | 2.8, 3.6, 19.0, 75.9, 120.3, 126.8, 128.7, 128.8, 134.5, 137.7, 139.1, 147.6, 156.5 | amazonaws.com |

To further elucidate the complex structure and assign specific resonances, a variety of two-dimensional (2D) NMR experiments are employed. rsc.org These techniques correlate signals within the same spectrum or between different types of spectra, providing a more detailed structural map.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. princeton.edu This helps to establish the connectivity of proton-bearing fragments within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C nuclei. princeton.edu It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly bonded. princeton.edu This provides information about the three-dimensional conformation and stereochemistry of the molecule.

The application of these 2D NMR techniques has been instrumental in the structural confirmation of various complex molecules, including derivatives of this compound and other heterocyclic compounds. fu-berlin.deresearchgate.net For example, in the study of related ruthenium complexes, COSY and NOESY spectra were used to understand the spin-coupled nuclei and the through-space interactions. znaturforsch.com

Infrared (IR) Spectroscopy and Vibrational Analysis (FT-IR)

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. biointerfaceresearch.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

For this compound, key vibrational bands are expected for the hydroxyl (-OH) group, the aromatic C-H bonds of the phenyl and pyridine rings, and the C=C and C=N bonds within the aromatic systems. In a study of a similar compound, 1-(2-Phenylpyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-ol, a characteristic IR absorption for the -OH group was observed at 3201 cm⁻¹. scielo.br

The typical regions for these vibrations are:

-OH stretch : A broad band typically in the region of 3200-3600 cm⁻¹.

Aromatic C-H stretch : Sharp peaks usually found just above 3000 cm⁻¹.

C=C and C=N stretches : Absorptions in the 1400-1600 cm⁻¹ region are indicative of the aromatic rings.

FT-IR analysis of related compounds has confirmed the presence of these functional groups, aiding in the structural verification. spectroscopyonline.comscienceworldjournal.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| -OH stretch | 3200-3600 | scielo.brmdpi.com |

| Aromatic C-H stretch | >3000 | spectroscopyonline.com |

| C=C / C=N stretch | 1400-1600 | scienceworldjournal.org |

| P-O asymmetric stretch (in phosphate-containing analogs) | ~1010 | mdpi.com |

| C-S stretch (in sulfur-containing analogs) | ~700 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. bspublications.net The absorption of UV or visible light excites electrons from lower energy orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). msu.edu

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the conjugated phenyl and pyridine ring systems. ddugpgcsitapur.com The presence of conjugation, where alternating single and double bonds create a delocalized system of π electrons, typically results in absorption at longer wavelengths. bspublications.net The specific wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure. For instance, ethylene, with a simple double bond, absorbs at 175 nm, while conjugated systems absorb at longer wavelengths. ddugpgcsitapur.com The intensity of these absorptions can also provide quantitative information. bioglobax.com

Mass Spectrometry (MS) for Structural Elucidation (e.g., GC-MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

GC-MS (Gas Chromatography-Mass Spectrometry) : This technique separates volatile compounds in a mixture before they are introduced into the mass spectrometer. researchgate.net It provides information on the retention time and mass spectrum of each component.

LC-MS (Liquid Chromatography-Mass Spectrometry) : LC-MS is suitable for less volatile or thermally unstable compounds. lcms.cz The sample is separated by liquid chromatography before mass analysis.

HRMS (High-Resolution Mass Spectrometry) : HRMS provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. nih.gov

In the analysis of related compounds, such as (1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)(phenyl)methanol, HRMS was used to confirm the molecular formula by comparing the calculated and found m/z values. scielo.br For example, the calculated m/z for [M+H]⁺ was 330.0242, and the found value was 330.0236, confirming the composition. scielo.br

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By diffracting a beam of X-rays off a single crystal, a pattern of reflections is produced. Analyzing this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the atoms, bond lengths, and bond angles can be determined with high precision.

The crystal structure of a related compound, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, revealed a nearly planar geometry with specific dihedral angles between the rings. redalyc.org In the crystal, molecules were linked by intermolecular hydrogen bonds and π-π stacking interactions. redalyc.org Similarly, the crystal structure of another related iridium complex showed a distorted octahedral coordination geometry. mdpi.com While direct X-ray crystallographic data for this compound is not widely published, analysis of similar structures provides valuable insight into its likely solid-state conformation and intermolecular interactions. researchgate.netrsc.org

Chromatographic Methods for Analysis (e.g., HPLC, UPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools in the research and analysis of this compound and its derivatives. These methods are routinely employed for the determination of purity, quantification in reaction mixtures, and separation from starting materials, byproducts, and related impurities. The selection of the chromatographic method and its parameters is critical for achieving accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of phenyl-pyridin-yl-methanol compounds. In the synthesis of derivatives of 2-phenylpyridine (B120327), HPLC is frequently utilized to monitor the progress of chemical reactions and to assess the purity of the final products. For instance, in the production of N-(tert-butoxycarbonyl)-N′-[4-(pyridin-2-yl)phenylmethylidene]hydrazine, a related 2-phenylpyridine derivative, HPLC analysis was crucial in determining the yield and confirming the purity of the product after purification steps like recrystallization. google.com The percentage area of the target compound as determined by liquid chromatography is a common metric for purity assessment. google.com

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for closely related analogs provide insight into typical analytical conditions. For example, the analysis of (2-Nitrophenyl)(phenyl)methanol, a structural analog, involved purification by flash chromatography followed by HPLC analysis which determined a purity of ≥ 97%. rsc.org The retention time (Rt) for this compound was recorded at 9.75 minutes, indicating a well-retained compound under the specific, though unstated, chromatographic conditions. rsc.org

A removable derivatization HPLC method has also been established for the determination of trace methanol (B129727), which can be an impurity or a solvent in reaction mixtures. jfda-online.com This highlights the versatility of HPLC in quantifying even small molecules in the presence of more complex analytes.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC, an evolution of HPLC utilizing smaller particle size columns, offers higher resolution, increased sensitivity, and faster analysis times. It is particularly well-suited for the analysis of complex mixtures and for high-throughput screening.

In the study of phenylglycinamide derivatives, which share structural similarities with this compound, a detailed UPLC method was developed to ascertain the purity of the synthesized compounds. nih.gov The purity of all target compounds was confirmed to be ≥99% using this method. nih.gov The conditions employed are representative of a robust method for this class of compounds.

A UPLC-MS system equipped with a photodiode array detector is often used, allowing for both UV-Vis detection and mass spectrometric identification of the separated components. nih.gov Research on other heterocyclic compounds, such as Apixaban and Roflumilast, further illustrates typical UPLC parameters that could be adapted for this compound analysis. researchpublish.comijacskros.com These methods commonly use C18 columns with gradient elution, combining an aqueous buffer with organic solvents like acetonitrile (B52724) and methanol. nih.govresearchpublish.comijacskros.com

The following table summarizes the detailed UPLC conditions and retention times for a series of phenylglycinamide derivatives, providing a valuable reference for the development of analytical methods for this compound.

| Compound | Retention Time (tR) [min] | Purity (%) |

|---|---|---|

| Tert-butyl (2-oxo-1-phenyl-2-(4-(3-(trifluoromethoxy)phenyl)piperazin-1-yl)ethyl) carbamate | 8.90 | > 99 |

| Tert-butyl (2-oxo-2-(4-(3-phenoxyphenyl)piperazin-1-yl)-1-phenylethyl)carbamate | 8.85 | > 99 |

| Tert-butyl 4-(3-(difluoromethyl)phenyl)piperazine-1-carboxylate | 7.83 | > 99 |

| Tert-butyl 4-([1,1'-biphenyl]-3-yl)piperazine-1-carboxylate | 8.95 | > 99 |

| Tert-butyl 4-(3-phenoxyphenyl)piperazine-1-carboxylate | 9.07 | 92.3 |

| Tert-butyl 4-(3-((trifluoromethyl)thio)phenyl)piperazine-1-carboxylate | 9.14 | 93.8 |

| Tert-butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate | 8.11 | 91.3 |

| Tert-butyl 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate | 8.02 | 92.4 |

| Tert-butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate | 8.11 | 84.7 |

| Tert-butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate | 8.05 | 88.9 |

Data sourced from research on phenylglycinamide derivatives, analyzed using an ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm) with a mobile phase gradient of water/0.1% HCOOH (A) and MeCN/0.1% HCOOH (B) at a flow rate of 0.3 mL/min. nih.gov

Computational and Theoretical Investigations of 2 Phenylpyridin 3 Yl Methanol

Quantum Mechanical Studies (e.g., DFT Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. irjweb.comrsc.orgbohrium.com By calculating the electron density, DFT can predict molecular geometries, energies, and various other properties with a good balance of accuracy and computational cost. acs.org For (2-Phenylpyridin-3-yl)methanol, DFT calculations would typically be performed to obtain an optimized molecular structure, representing the lowest energy conformation of the molecule. This optimized geometry is the foundation for all subsequent computational analyses.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg

HOMO: Represents the orbital from which an electron is most likely to be donated. Its energy level is related to the molecule's ionization potential. A higher HOMO energy generally indicates a greater ability to donate electrons. ekb.eg

LUMO: Represents the orbital to which an electron is most likely to be accepted. Its energy level is related to the electron affinity. A lower LUMO energy suggests a greater ability to accept electrons. ekb.eg

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive. In related phenylpyridine-containing iridium complexes, the HOMO is often localized on the phenyl rings and the metal center, while the LUMO can be centered on the pyridine (B92270) portion of the ligand. rsc.org For this compound, one would expect the HOMO to have significant contributions from the electron-rich phenyl and pyridine rings, while the LUMO would also be distributed across the π-system of these aromatic rings.

Table 1: Representative Frontier Molecular Orbital Data for a Phenylpyridine Derivative This table is illustrative, based on general values for similar heterocyclic compounds, as specific data for this compound is not available.

| Parameter | Description | Typical Energy Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.5 to 5.0 |

DFT calculations are also employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, theoretical chemical shifts can be determined. These predicted values can then be compared with experimental data to confirm the molecular structure. For complex molecules, computational predictions are invaluable for assigning specific signals in ¹H and ¹³C NMR spectra to the correct atoms in the structure. While experimental NMR data for impurities in common deuterated solvents is well-documented, theoretical calculations provide a bespoke prediction for a specific molecule of interest. acs.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule.

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, such regions would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol (B129727) group, due to the high electronegativity of these atoms. uni-muenchen.de

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydroxyl proton.

Neutral Regions (Green): Indicate areas with near-zero potential, often corresponding to the carbon backbone of the aromatic rings.

The MEP map provides a clear, visual guide to the reactive sites of the molecule, which is fundamental for understanding how it will interact with other reagents. irjweb.comuni-muenchen.de

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surfaces)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.govcsic.es By partitioning the crystal space into regions where the electron distribution of a given molecule dominates, it provides a graphical representation of how molecules interact with their neighbors.

Key features of this analysis include:

dnorm Surface: This surface is mapped with a color scale to highlight intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii sum, typically representing hydrogen bonds or other strong interactions. Blue regions show contacts longer than the van der Waals radii, and white areas represent contacts of van der Waals separation. mdpi.comnih.gov

2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). csic.es The plots can be broken down to show the percentage contribution of different types of contacts, such as H···H, C···H, and O···H. nih.govcsic.es

For this compound, one would anticipate significant O–H···N or C–H···O hydrogen bonding interactions, as well as π–π stacking between the phenyl and pyridine rings, which would be clearly identifiable through Hirshfeld analysis. nih.gov

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis This table is illustrative and shows typical interactions for organic molecules containing similar functional groups.

| Contact Type | Description | Typical Percentage Contribution |

|---|---|---|

| H···H | Interactions between hydrogen atoms | 40 - 55% |

| C···H/H···C | Interactions between carbon and hydrogen atoms | 15 - 30% |

| O···H/H···O | Hydrogen bonding involving oxygen | 5 - 20% |

| N···H/H···N | Hydrogen bonding involving nitrogen | 2 - 10% |

| C···C | π-π stacking interactions | 2 - 10% |

Computational Modeling of Reaction Pathways and Mechanisms

Theoretical modeling is crucial for elucidating the mechanisms of chemical reactions. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. rsc.orgresearchgate.net This allows chemists to understand the feasibility of a proposed reaction pathway and the factors that control product selectivity.

For this compound, computational modeling could explore various reactions, such as:

Oxidation: The conversion of the methanol group to an aldehyde or carboxylic acid.

C-H Activation/Functionalization: Reactions involving the activation of C-H bonds on the phenyl or pyridine rings, a common process in organometallic catalysis. rsc.orgacs.org

Formation Mechanisms: Modeling the final steps in its synthesis to understand yield and regioselectivity. For instance, studies on the formation of methanol from CO2 hydrogenation have detailed various pathways like the formate (B1220265) and reverse water-gas shift (RWGS) routes. acs.org

Applications and Role in Advanced Chemical Research

As a Synthetic Intermediate for Complex Molecules

(2-Phenylpyridin-3-yl)methanol and its structural isomers are valuable as synthetic intermediates for the creation of more complex molecules. The hydroxymethyl group can be readily oxidized to a carbonyl group or undergo other transformations, while the pyridine (B92270) and phenyl rings can be functionalized further. For instance, derivatives like (3-(6-Nitropyridin-3-yl)phenyl)methanol are used as building blocks in chemical synthesis. This compound can undergo reactions such as the reduction of the nitro group to an amine and the oxidation of the alcohol to a carbonyl, providing pathways to a variety of complex structures.

The strategic placement of the functional groups in this compound allows for its use in the synthesis of biologically active compounds and novel materials. The ability to modify both the pyridine and phenyl rings, as well as the methanol (B129727) group, provides chemists with a versatile scaffold for constructing intricate molecular architectures.

Building Block in Heterocyclic Chemistry

Pyridine-based compounds are fundamental building blocks in heterocyclic chemistry due to their presence in many important compounds, including pharmaceuticals and agrochemicals. This compound, as a substituted pyridine, is part of this significant class of molecules. Heterocyclic pyridines are widely utilized in research and development for industrial applications. The pyridine ring in this compound can participate in various reactions, making it a key component in the synthesis of diverse heterocyclic systems.

Role as a Ligand Precursor in Coordination Chemistry and Catalysis

The pyridine nitrogen and the hydroxyl group of this compound and its isomers make them excellent precursors for ligands in coordination chemistry. These ligands can coordinate with a variety of metal centers, leading to the formation of stable and catalytically active metal complexes.

This compound and its related structures, particularly the 2-phenylpyridine (B120327) (ppy) moiety, are extensively used in the design and synthesis of Ruthenium(II) and Iridium(III) complexes. mdpi.commdpi.com

Ruthenium(II) Complexes: 2-Phenylpyridine is a well-known precursor for creating cyclometalated ruthenium complexes. znaturforsch.com For example, the reaction of Ru3(CO)12 with 2-phenylpyridine can yield dinuclear and mononuclear ruthenium(II) complexes. znaturforsch.comresearchgate.net These complexes often exhibit interesting photophysical and electrochemical properties. The stability of the Ru(II)-ppy bond allows for further functionalization of the phenyl ring. znaturforsch.com Ruthenium(II) complexes containing a ppy unit within a terdentate ligand have been shown to be effective catalysts for transfer hydrogenation. znaturforsch.com

Iridium(III) Complexes: The 2-phenylpyridine ligand is a cornerstone in the development of iridium(III) complexes for applications in lighting technologies and as luminescent labels. mdpi.com These complexes are typically formed by reacting a dichloro-bridged iridium(III) dimer with the desired ligand. mdpi.com The resulting complexes, often cationic, exhibit high quantum yields and electrochemical stability. mdpi.com For instance, bis-cyclometalated iridium(III) complexes with the general formula [Ir(2-phenylpyridine)2(L)]+ have been synthesized using derivatives of di-2-pyridylketone, including dipyridin-2-ylmethanol. rsc.org The modification of the ancillary ligand (L) can significantly alter the photophysical properties of the resulting iridium complex. rsc.org

The following table summarizes some key metal complexes synthesized using 2-phenylpyridine type ligands:

| Metal Center | Complex Type | Precursor Ligand | Key Features |

|---|---|---|---|

| Ruthenium(II) | Dinuclear/Mononuclear Carbonyl | 2-Phenylpyridine | Formed from Ru3(CO)12. znaturforsch.comresearchgate.net |

| Ruthenium(II) | Bipyridyl Complexes | 2-Phenylpyridine | Used in anti-Aβ agent studies. mdpi.com |

| Iridium(III) | Cationic Heteroleptic | Di-2-pyridylketone derivatives | Tunable photophysical properties. rsc.org |

| Iridium(III) | Bis-cyclometalated | 2-Phenylpyridine | Used in light-emitting devices. mdpi.com |

Metal complexes derived from this compound and its isomers have shown significant catalytic activity in various organic transformations.

Transfer Hydrogenation: Ruthenium(II) complexes incorporating a ppy ligand have demonstrated superior performance as catalysts in the transfer hydrogenation of ketones. znaturforsch.com

Photoredox Catalysis: Iridium(III) polypyridyl complexes, such as those derived from 2-phenylpyridine, are prominent visible-light photoredox catalysts. nih.gov These catalysts can engage in single-electron transfer processes upon photoexcitation, enabling a range of organic transformations. nih.gov For example, iridium-containing copolymers have been used for photocatalytic reactions in water, including [2+2] photocycloadditions and α-arylation of N-arylamines. nih.gov

C-H Borylation: Iridium catalysts are also employed in the borylation of C-H bonds, a powerful method for functionalizing organic molecules. escholarship.org

The table below highlights some catalytic applications:

| Catalytic Reaction | Metal Catalyst | Ligand Type | Substrate |

|---|---|---|---|

| Transfer Hydrogenation | Ruthenium(II) | CNN terdentate ppy | Ketones znaturforsch.com |

| Photoredox Catalysis | Iridium(III) | Polypyridyl | Various organic substrates nih.gov |

| C-H Borylation | Iridium | Various | Alkyl C-H bonds escholarship.org |

| Csp3-H Oxidation | Copper | Pyridin-2-yl-methanes | Pyridin-2-yl-methanones mdpi.com |

Precursor for Advanced Materials Science Research

The unique structural and photophysical properties of compounds like this compound and its derivatives make them valuable precursors in materials science.

Luminescent Materials: Iridium(III) complexes derived from 2-phenylpyridine are central to the development of organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). mdpi.com Their high quantum yields, electrochemical stability, and tunable emission colors are highly advantageous for these applications. mdpi.com

Polymers: this compound derivatives can be incorporated into polymers to create new materials with specific functions. For example, iridium complexes have been integrated into poly(methyl methacrylate)s to create recyclable homogeneous photoredox catalysts. rsc.org

Future Perspectives and Emerging Research Avenues for 2 Phenylpyridin 3 Yl Methanol

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern chemical synthesis. For (2-Phenylpyridin-3-yl)methanol and its derivatives, future research will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic methodologies, moving beyond traditional multi-step procedures.

Key emerging strategies include:

Biocatalytic Asymmetric Reduction: The synthesis of chiral alcohols through the asymmetric reduction of prochiral ketones is a powerful application of biocatalysis. Research on related compounds, such as the synthesis of (S)-phenyl(pyridin-2-yl)methanol, has demonstrated the efficacy of using whole-cell biocatalysts like Lactobacillus paracasei and Leuconostoc pseudomesenteroides N13. dntb.gov.uatandfonline.comresearcher.lifeosdd.net These microorganisms can reduce the corresponding ketone, phenyl(pyridin-2-yl)methanone, to the desired chiral alcohol with high enantiomeric excess (>99%) and yield (80-92%). dntb.gov.uaosdd.net Future work could identify or engineer specific enzymes and microbial strains capable of stereoselectively reducing 2-phenyl-3-acylpyridine precursors to access enantiopure this compound, a process that offers a green and cost-effective alternative to conventional chiral resolutions or asymmetric syntheses using heavy metal catalysts. dntb.gov.ua

Continuous Flow Chemistry: Flow chemistry presents a safer, more scalable, and often higher-yielding alternative to traditional batch processing. researchgate.netbeilstein-journals.org The synthesis of substituted methylpyridines has been successfully demonstrated using a continuous flow system where a pyridine (B92270) derivative is passed through a heated column packed with a catalyst like Raney® nickel. researchgate.netnih.govsemanticscholar.org This approach could be adapted for the synthesis of the this compound backbone. For instance, C-C bond-forming reactions, such as Suzuki or Stille couplings to construct the 2-phenylpyridine (B120327) core, followed by a reduction step, could be integrated into a multi-step flow process. This would minimize manual handling of intermediates and allow for precise control over reaction parameters, enhancing efficiency and safety.

Advanced Catalytic Systems: The Suzuki-Miyaura cross-coupling reaction is a cornerstone for creating the C-C bond between the phenyl and pyridine rings. mdpi.comsemanticscholar.orgrsc.org Future advancements will likely involve the use of next-generation palladium catalysts with higher turnover numbers and stability, allowing for lower catalyst loadings. Research may also explore the use of more sustainable catalysts based on earth-abundant metals or photocatalytic C-H activation/arylation methods, which avoid the need for pre-functionalized starting materials. rsc.org

| Synthetic Strategy | Description | Potential Advantages | Relevant Findings (on related structures) |

| Biocatalysis | Use of enzymes or whole-cell microorganisms to perform stereoselective reduction of a ketone precursor. | High enantioselectivity, mild reaction conditions, reduced waste, environmentally friendly. | Production of (S)-phenyl(pyridin-2-yl)methanol with >99% ee and high yields using various microorganisms. dntb.gov.uaosdd.net |

| Flow Chemistry | Reactions are performed in a continuous stream through a reactor rather than in a flask. | Enhanced safety, scalability, precise process control, potential for higher yields and purity. | Expedited and selective synthesis of 2-methylpyridines using a simplified bench-top continuous flow setup. researchgate.netnih.gov |

| Advanced Catalysis | Development of highly efficient metal catalysts (e.g., Pd, Ru) or photocatalytic systems for C-C and C-H bond formation. | Lower catalyst loading, broader substrate scope, atom economy, access to novel reaction pathways like C-H arylation. rsc.org | Ru-photoredox mediated C–H arylation has been applied to complex phenyl-pyridine scaffolds. rsc.org |

Exploration of Undiscovered Reactivity Pathways

The inherent functionality of this compound provides a launchpad for exploring novel chemical transformations. While the hydroxyl group can undergo standard reactions like oxidation or esterification, future research will likely probe more complex and innovative reactivity. smolecule.com

A primary area of interest is the use of the 2-phenylpyridine core in C-H bond activation . This powerful strategy allows for the direct functionalization of otherwise inert C-H bonds, bypassing the need for traditional, often lengthy, pre-functionalization steps. Recent studies have shown that related phenylpyridine scaffolds can undergo directed C-H arylation using photoredox catalysis, a green and efficient method. rsc.org Applying such techniques to this compound could enable the selective installation of various aryl or alkyl groups at specific positions on either the phenyl or pyridine ring, rapidly generating a library of novel derivatives.

Furthermore, the 2-phenylpyridine motif is a well-established cyclometalating ligand in organometallic chemistry. researchgate.netznaturforsch.com The nitrogen atom of the pyridine and an ortho-carbon of the phenyl ring can coordinate to a metal center to form a stable five-membered chelate ring. This has been extensively used to create ruthenium(II) and iridium(III) complexes. rsc.orgresearchgate.netznaturforsch.com The this compound scaffold offers an intriguing variation, where the hydroxymethyl group is positioned adjacent to the phenyl ring. This group could act as a secondary coordinating site, influence the electronic properties of the resulting complex, or serve as a handle to anchor the complex to a larger structure, such as a polymer or solid support. Exploring the coordination chemistry of this compound with a range of transition metals could lead to new catalysts or functional materials.

Advanced Functional Material Design and Application

The structural characteristics of this compound make it a promising candidate for the design of advanced functional materials, particularly in the field of optoelectronics.

Cyclometalated iridium(III) complexes based on 2-phenylpyridine ligands are renowned for their use as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs) . rsc.org These materials are crucial for creating highly efficient displays and lighting. The this compound core provides a direct route to novel phosphorescent emitters. The hydroxymethyl group (-CH₂OH) can be used to tune the electronic properties of the ligand or to attach it to other molecular components, such as polymers or dendrimers, to prevent aggregation and improve film-forming properties. Research into the synthesis and photophysical characterization of iridium(III) complexes bearing ligands derived from this compound could lead to new materials with tailored emission colors, high quantum yields, and improved operational stability for next-generation OLEDs. rsc.org

Beyond OLEDs, the 2-phenylpyridine scaffold is found in compounds with applications in other areas of materials science. Derivatives can be explored as components of dye-sensitized solar cells (DSSCs) , liquid crystals , or nonlinear optical materials . a2bchem.com The ability to easily modify the molecule via its hydroxyl group makes this compound a versatile building block for systematically investigating structure-property relationships in these material classes.

Computational Design and Prediction of New Derivatives with Tuned Properties

In silico methods are indispensable tools for accelerating the discovery and optimization of new molecules. For this compound, computational chemistry offers a powerful approach to guide synthetic efforts and predict the properties of novel derivatives.

Future research will heavily leverage these techniques in several ways:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) can be used to build predictive models that correlate the three-dimensional structure of a molecule with its biological activity. nih.gov By creating a library of virtual derivatives of this compound and analyzing their steric and electrostatic fields, researchers can identify key structural features required for a desired activity, such as inhibiting a specific enzyme. This approach has been successfully applied to other pyridine-based compounds to design potent receptor antagonists. nih.govresearchgate.net

Molecular Docking and Pharmacophore Modeling: For applications in medicinal chemistry, molecular docking can be used to predict how derivatives of this compound bind to a biological target, such as an enzyme or receptor active site. sci-hub.sejoseroda.com This provides insight into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding, guiding the design of more potent and selective inhibitors.

Density Functional Theory (DFT) Calculations: DFT is used to predict the fundamental electronic and geometric properties of molecules. semanticscholar.orgresearchgate.net For materials science applications, DFT can calculate frontier molecular orbital (FMO) energies (HOMO/LUMO levels), which are critical for predicting the photophysical properties of potential OLED emitters or the performance of materials in solar cells. semanticscholar.org For reactivity studies, DFT can be used to model reaction mechanisms and predict the most likely sites for functionalization, such as in C-H activation reactions.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in drug discovery. sci-hub.se Computational models can assess the drug-likeness of designed derivatives of this compound early in the research process, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing.

| Computational Method | Application Area | Predicted Properties / Insights |

| QSAR / CoMFA | Medicinal Chemistry | Correlates molecular structure with biological activity to guide the design of more potent compounds. nih.govresearchgate.net |

| Molecular Docking | Medicinal Chemistry | Predicts binding modes and affinity of derivatives to biological targets (enzymes, receptors). sci-hub.sejoseroda.com |

| Density Functional Theory (DFT) | Materials Science, Reactivity | Calculates electronic structure, HOMO/LUMO energies, optical properties, and reaction pathways. semanticscholar.orgresearchgate.net |

| ADMET Screening | Medicinal Chemistry | Predicts pharmacokinetic properties (e.g., oral bioavailability, toxicity) of potential drug candidates. sci-hub.se |

By integrating these computational approaches with synthetic chemistry, the exploration of this compound and its derivatives can proceed in a more rational, efficient, and resource-conscious manner, paving the way for the discovery of novel molecules with significant scientific and technological impact.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing (2-Phenylpyridin-3-yl)methanol?

- Methodological Answer : The synthesis typically involves functionalizing a pyridine ring with phenyl and hydroxymethyl groups. A feasible approach includes:

- Nucleophilic substitution : Reacting 3-chloro-2-phenylpyridine with sodium hydroxide or potassium fluoride in polar aprotic solvents (e.g., DMSO) to introduce the hydroxyl group .

- Oxidation/Reduction : Starting from a ketone precursor (e.g., (2-Phenylpyridin-3-yl)ketone) followed by reduction using NaBH₄ or LiAlH₄ to yield the alcohol .

- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura coupling to attach the phenyl group to a pre-functionalized pyridine scaffold .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm the hydroxymethyl group (δ ~4.8 ppm for -CH₂OH) and phenyl/pyridine ring protons .

- HPLC-MS : To assess purity and molecular weight (theoretical MW: 201.24 g/mol) .

- FT-IR : Identify O-H stretching (~3200-3600 cm⁻¹) and aromatic C-H vibrations .

Q. How can researchers evaluate the stability of this compound under varying conditions?

- Methodological Answer :

- Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition temperatures.

- pH Stability : Incubate the compound in buffered solutions (pH 2-12) and analyze degradation via HPLC .

- Light Sensitivity : Conduct accelerated photostability studies under UV/visible light .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution efficiency .

- Catalyst Selection : Compare Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

- Temperature Control : Lower temperatures (0–25°C) may reduce side reactions during reduction steps .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Replicate assays across multiple concentrations to identify non-linear effects.

- Structural Analog Comparison : Synthesize analogs (e.g., fluorinated or methylated derivatives) to isolate structure-activity relationships .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., (5-(4-Fluorophenyl)pyridin-3-yl)methanol) to identify trends .

Q. How does this compound interact with catalytic systems in organic transformations?

- Methodological Answer :

- Ligand Design : Explore its use as a ligand in transition-metal catalysis (e.g., Rh or Ir complexes) due to the pyridine moiety’s chelating ability .

- Mechanistic Probes : Use DFT calculations to model its coordination geometry and electron-donating effects .

Q. What computational tools predict synthetic pathways for novel derivatives of this compound?

- Methodological Answer :

- Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes using known reactions (e.g., substitution, coupling) .

- Machine Learning : Train models on pyridine derivative databases to predict feasible precursors and conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |